Diethyl phenyl orthoformate
Description
Significance of Orthoformates as Chemical Reagents in Academic Contexts
Orthoformates, structurally defined as esters of the hypothetical and unstable orthoformic acid, are a class of versatile reagents in organic chemistry. chemicalbull.comwikipedia.org Their general formula is HC(OR)₃. These compounds serve as crucial intermediates and building blocks in a multitude of synthetic transformations. chemicalbull.com One of their primary roles is as protecting groups for alcohols and amines, temporarily masking these functional groups to prevent unwanted reactions during multi-step syntheses. chemicalbull.comchemimpex.com The protection can be reversed under mild acidic conditions, restoring the original functional group. chemicalbull.com
Furthermore, orthoformates function as carbonyl equivalents and are instrumental in the synthesis of various functional groups, including esters and amides. chemicalbull.com They are widely employed in the construction of complex molecules, particularly heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. chemimpex.comsemanticscholar.org Reagents like trimethyl orthoformate and triethyl orthoformate are commonly used for formylation, alkylation, and acylation reactions. researchgate.netchemicalbook.comresearchgate.net The acid-labile nature of the orthoester linkage is a key aspect of their reactivity, allowing for controlled cleavage and subsequent transformations, a property extensively utilized in areas like the development of bioerodible poly(ortho esters). nih.govacs.org
Diethyl Phenyl Orthoformate as a Distinctive Orthoester in Synthetic Chemistry
This compound, with the chemical formula C₁₁H₁₆O₃, is a mixed orthoester, meaning it contains different alkoxy/aryloxy groups attached to the central carbon atom. chemimpex.comsigmaaldrich.com Also known as diethoxy(phenoxy)methane or orthoformic acid diethyl phenyl ester, its asymmetrical structure distinguishes it from more common symmetrical orthoformates like triethyl orthoformate. chemimpex.comtcichemicals.com
This structural distinction is the source of its unique reactivity and utility. A key application of this compound is its reaction with strong nucleophiles such as Grignard reagents and other organometallic compounds. chemicalbook.comorgsyn.org In these reactions, the phenoxy group acts as a preferential leaving group compared to the ethoxy groups. orgsyn.orgoup.com This allows for a selective monosubstitution reaction to occur, yielding diethyl acetals in a controlled manner. chemicalbook.comorgsyn.org This selectivity offers a significant advantage over reactions with symmetrical trialkyl orthoformates, which often require more forcing conditions and can lead to mixtures of products. orgsyn.org
Beyond its use in forming acetals, this compound serves as a reagent in the synthesis of other complex organic molecules, including 2-aza-1,3-butadienes and phenylpropargylaldehyde diethyl acetal (B89532). oup.comorgsyn.org It is also utilized as a protecting group for alcohols and as a precursor in the synthesis of various esters, ethers, and heterocyclic systems. chemimpex.com
Historical Development of Orthoester Chemistry Relevant to this compound Studies
The study of orthoesters dates back to early synthetic chemistry, with one of the first preparative methods involving the reaction of 1,1,1-trichloroalkanes with sodium alkoxide. wikipedia.org A more general and widely adopted method for synthesizing orthoesters became the Pinner reaction, which proceeds through the reaction of a nitrile with an alcohol in the presence of hydrogen chloride. wikipedia.org
The exploration of orthoester reactivity expanded significantly throughout the 20th century. A notable area of research focused on their use in carbon-carbon bond formation and ring annulation reactions, demonstrating their value in constructing complex carbocyclic frameworks. rsc.orgias.ac.in The development of poly(ortho esters), which began in the early 1970s, was a major milestone, driven by the search for biocompatible and bioerodible materials for drug delivery systems. nih.govacs.org This field of research heavily relied on a detailed understanding of the acid-catalyzed hydrolysis mechanisms of the orthoester functional group.
The investigation into mixed orthoesters, such as this compound, represents a more nuanced stage in the development of this chemistry. Researchers sought to fine-tune the reactivity of the orthoester core to achieve greater control and selectivity in synthesis. The ability of this compound to undergo selective monosubstitution with organometallic reagents at milder temperatures than its trialkyl counterparts was a key finding that established its role as a specialized and valuable reagent in the synthetic chemist's toolkit. orgsyn.org
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 14444-77-0 | chemimpex.comsigmaaldrich.comnist.gov |
| Molecular Formula | C₁₁H₁₆O₃ | chemimpex.comnist.govguidechem.com |
| Molecular Weight | 196.24 g/mol | sigmaaldrich.comnist.gov |
| Appearance | Clear colorless liquid | chemimpex.comguidechem.comthermofisher.com |
| Boiling Point | 103-104 °C at 10 mmHg | chemimpex.comsigmaaldrich.comchemicalbook.com |
| Density | 1.014 - 1.015 g/mL at 25 °C | chemimpex.comsigmaaldrich.comchemicalbook.com |
| Refractive Index | n20/D 1.479 - 1.480 | chemimpex.comsigmaaldrich.comchemicalbook.com |
| Melting Point | -26°C | guidechem.com |
| Flash Point | 65 °C (closed cup) | sigmaaldrich.com |
Table 2: Spectroscopic Data of this compound
| Data Type | Details | References |
| ¹H NMR | Spectrum available | chemicalbook.com |
| ¹³C NMR | Spectrum available in CDCl₃ | guidechem.comguidechem.comchemicalbook.com |
| IR Spectrum | Gas-phase and liquid film spectra available | nist.govguidechem.comguidechem.com |
| Mass Spectrum | Electron ionization data available | nist.govchemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethoxymethoxybenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-3-12-11(13-4-2)14-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTURWMMVIIBRRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162709 | |
| Record name | (Diethoxymethoxy)benzene | |
| Source | EPA DSSTox | |
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Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14444-77-0 | |
| Record name | (Diethoxymethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14444-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (Diethoxymethoxy)benzene | |
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| Record name | (Diethoxymethoxy)benzene | |
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| Record name | (diethoxymethoxy)benzene | |
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| Record name | (Diethoxymethoxy)benzene | |
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Methodological Advances in the Synthesis of Diethyl Phenyl Orthoformate and Analogous Orthoesters
Established Synthetic Pathways for Orthoesters
Traditional methods for the synthesis of orthoesters have been well-documented and are widely employed in both academic and industrial settings. These pathways, while generally reliable, often necessitate specific reaction conditions.
Pinner Reaction and Imido Ester Hydrochloride Intermediates
The Pinner reaction is a classic method for preparing orthoesters. wikipedia.orgwikipedia.orgucla.edu This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride. wikipedia.orgnih.govorganic-chemistry.org The initial product of this reaction is an imido ester hydrochloride, commonly referred to as a Pinner salt. wikipedia.orgorganic-chemistry.org
The mechanism begins with the protonation of the nitrile by the strong acid, which activates it for nucleophilic attack by the alcohol. nih.gov This leads to the formation of the imido ester hydrochloride intermediate. wikipedia.orgnih.gov In the presence of excess alcohol, this intermediate can then undergo further reaction to yield the final orthoester product. wikipedia.orgwikipedia.org It is crucial to maintain anhydrous conditions throughout the reaction to prevent the hydrolysis of the intermediate to an ester. wikipedia.org
A general representation of the Pinner reaction for orthoester synthesis is as follows: RCN + R′OH + HCl → [RC(OR′)=NH₂]⁺Cl⁻ [RC(OR′)=NH₂]⁺Cl⁻ + 2 R′OH → RC(OR′)₃ + NH₄Cl wikipedia.org
While effective, the Pinner reaction requires the use of gaseous hydrogen chloride and strictly anhydrous conditions, which can be challenging to handle. wikipedia.orgnih.gov
Reactions of Trichloroalkanes with Alkoxides
An alternative and historically significant method for synthesizing orthoesters involves the reaction of 1,1,1-trichloroalkanes with sodium alkoxides. wikipedia.org This method, though less common now, was one of the first to be used for producing orthoesters. wikipedia.org
The reaction proceeds via a nucleophilic substitution mechanism where the alkoxide displaces the three chloride atoms on the trichloromethyl group. The general equation for this reaction is: RCCl₃ + 3 NaOR′ → RC(OR′)₃ + 3 NaCl wikipedia.org
A significant limitation of this method is the potential for elimination reactions to occur, especially when the 'R' group attached to the trichloroalkane has an adjacent hydrogen atom. wikipedia.org This side reaction can reduce the yield of the desired orthoester.
Transesterification Processes for Orthoester Formation
Transesterification is another versatile method for the formation of orthoesters. wikipedia.orgalfa-chemistry.com This process involves the exchange of the alkoxy groups of an existing orthoester with a different alcohol. masterorganicchemistry.comorganic-chemistry.org This reaction is typically catalyzed by an acid, such as zinc chloride. wikipedia.org
The transesterification of a cheaper, more readily available orthoester with a desired alcohol can be an economical route to synthesizing more complex or valuable orthoesters. wikipedia.org The reaction is reversible, and to drive it towards the desired product, it is often necessary to remove the alcohol that is being replaced, for instance, through distillation. wikipedia.org
Polyorthoesters, which are polymers containing repeating orthoester units, are also synthesized through transesterification reactions between orthoesters and diols. wikipedia.orgalfa-chemistry.com
Novel and Modified Synthetic Strategies
In recent years, researchers have focused on developing more efficient, milder, and environmentally friendly methods for the synthesis of orthoesters. These novel strategies often provide access to complex and functionally diverse orthoester derivatives.
Synthesis of Bicyclo Orthoesters Utilizing α,α-Difluoroalkylamines
A facile and efficient method for the synthesis of bicyclo orthoesters has been developed using α,α-difluoroalkylamines. organic-chemistry.orgthieme-connect.com This approach offers a significant improvement over traditional methods, which often require high temperatures and long reaction times. organic-chemistry.orgthieme-connect.com
In this methodology, triols react with α,α-difluoroalkylamines under mild conditions to produce the corresponding bicyclo orthoesters in good to excellent yields. organic-chemistry.orgthieme-connect.com The reactions are typically complete within a short period at room temperature or slightly elevated temperatures. organic-chemistry.orgthieme-connect.com This mildness makes the protocol suitable for the synthesis of a variety of bicyclo orthoesters, including those with sensitive functional groups. organic-chemistry.org
Table 1: Synthesis of Bicyclo Orthoesters using α,α-Difluoroalkylamines organic-chemistry.orgthieme-connect.com
| Triol Reactant | α,α-Difluoroalkylamine | Product | Yield (%) | Reaction Time (h) | Temperature (°C) |
| Triol 1 | DFBA | Bicyclo orthoester 5 | 66 | 2 | Room Temp |
| Dipentaerythritol 3 | DFBA | Bis-bicyclo orthoester 8 | 96 | 1 | 60 |
DFBA: N,N-Diethyl-α,α-difluoro-p-tolylamine
This method has been successfully applied to the synthesis of a potent bicyclo orthoester insecticide, highlighting its practical utility. organic-chemistry.org
Electrochemical Synthesis Protocols for Fluorinated Orthoesters
Electrochemical methods have emerged as a powerful and sustainable tool for organic synthesis. nih.govresearchgate.netnih.gov A scalable and dehydrogenative electrochemical protocol has been reported for the synthesis of novel, highly fluorinated orthoesters from 1,3-benzodioxoles. nih.govresearchgate.net
This method provides direct access to a wide variety of fluorinated orthoester derivatives using a simple electrolysis setup. nih.govresearchgate.net The use of electricity as the oxidant makes this a green and environmentally benign transformation, as it avoids the need for chemical oxidants and generates minimal waste. nih.govresearchgate.net
The resulting fluorinated orthoesters exhibit surprising stability towards both acidic and basic conditions and possess high lipophilicity, making them interesting candidates for applications in medicinal chemistry and agrochemicals. nih.govresearchgate.netnih.gov
Table 2: Electrochemical Synthesis of Fluorinated Orthoesters researchgate.net
| Substrate | Product Yield (%) |
| 5-Methyl-1,3-benzodioxole | up to 60% |
| Substrates with halogen or nitrile groups | up to 33% |
The proposed mechanism involves the electrochemical oxidation of the 1,3-benzodioxole, followed by reaction with a fluorinated alcohol. researchgate.net This innovative approach opens up new avenues for the synthesis of unique and potentially bioactive orthoester compounds. nih.govresearchgate.net
Green Chemistry Approaches in Orthoester Synthesis
The synthesis of orthoesters, including Diethyl phenyl orthoformate, has traditionally relied on methods that are often inconsistent with the principles of green chemistry, utilizing harsh reagents, toxic solvents, and energy-intensive conditions. However, recent advancements have focused on developing more environmentally benign and efficient methodologies. These approaches prioritize waste reduction, energy conservation, and the use of less hazardous substances, aligning with the growing demand for sustainable chemical manufacturing. Key areas of innovation include solvent-free reaction conditions, the application of alternative energy sources like microwave and ultrasound, and the development of more efficient and recyclable catalysts.
A significant stride in green orthoester synthesis involves the elimination of organic solvents, which are major contributors to chemical waste. Solvent-free reactions not only reduce pollution but can also lead to improved reaction kinetics and easier product isolation. One notable example is the modification of the Pinner reaction, a classical method for synthesizing orthoesters from nitriles and alcohols. Research has demonstrated the feasibility of conducting this reaction under solvent-free conditions. For instance, the synthesis of trimethylorthobenzoate, an analogue of this compound, has been successfully achieved by reacting benzonitrile (B105546) with methanol (B129727) in the presence of gaseous HCl without any additional solvent. uq.edu.aursc.org This approach significantly reduces the environmental footprint of the synthesis. In this modified Pinner reaction, the aromatic nitrile is treated with a moderate excess of alcohol and a catalyst, leading to the formation of the corresponding orthoester with good yields.
Another promising solvent-free method involves the reaction of alcohols with ketene (B1206846) acetals. Primary, secondary, and even some electron-deficient tertiary alcohols have been shown to react rapidly and cleanly at room temperature with ketene dimethyl acetal (B89532) to produce mixed orthoesters in quantitative yields without the need for a catalyst or subsequent purification. organic-chemistry.orgorganic-chemistry.org This method is advantageous due to its simplicity, mild reaction conditions, and broad substrate scope, making it a highly efficient and environmentally friendly alternative to traditional methods. organic-chemistry.org
The use of alternative energy sources to drive chemical reactions represents another cornerstone of green chemistry. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner product profiles in significantly shorter timeframes compared to conventional heating methods. cem.comresearchgate.netoatext.com In the context of orthoester synthesis, microwave irradiation can be particularly effective, often enabling reactions to proceed under solvent-free conditions. cem.comresearchgate.net This synergy between microwave heating and solvent-free reactions provides a potent green synthetic strategy. Research on other reactions, such as the synthesis of imine derivatives, has shown that microwave-assisted, solvent-free methods can dramatically reduce reaction times from hours to minutes while increasing yields. researchgate.net
Comparative Data on Green Synthesis of Trimethylorthobenzoate (Aromatic Orthoester Analogue)
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Solvent-Free Pinner Reaction | Gaseous HCl, then H₃PO₄ | None | 5, then 25-65 | - | 62 (isolated) | uq.edu.aursc.org |
| Reaction with Ketene Dimethyl Acetal | None | None | Room Temperature | Rapid | Quantitative | organic-chemistry.orgorganic-chemistry.org |
Ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to enhance chemical reactivity. This method can promote reactions at lower temperatures and shorter durations than conventional methods. nih.govjmaterenvironsci.com While specific data on the ultrasound-assisted synthesis of this compound is limited, the successful application of ultrasound in other organic syntheses, including the preparation of coumarins under solvent-free conditions, suggests its potential for the clean and efficient production of orthoesters. nih.gov
The development of novel and reusable catalysts is also a key focus in green orthoester synthesis. While the classic Pinner reaction relies on strong acids like HCl, research is exploring the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused, thereby minimizing waste. For the related reaction of benzonitrile hydrogenation, various heterogeneous catalysts have been investigated, indicating a broader trend towards solid-supported catalysts in nitrile transformations. nih.govresearchgate.netresearchgate.net The use of copper catalysts in the Pinner reaction of acetonitrile (B52724) with alcohols has also been explored, opening avenues for replacing harsher acid catalysts. sciforum.net
Potential Green Chemistry Approaches for Orthoester Synthesis
| Green Approach | Key Advantages | Potential Application to this compound Synthesis |
|---|---|---|
| Solvent-Free Synthesis | Reduced waste, simplified workup, potentially faster reactions. cem.com | Adaptation of the solvent-free Pinner reaction using benzonitrile and ethanol (B145695). |
| Microwave-Assisted Synthesis | Significant reduction in reaction time, improved yields, potential for solvent-free conditions. cem.comresearchgate.netoatext.com | Microwave irradiation of a solvent-free mixture of benzonitrile, ethanol, and a suitable catalyst. |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions, can be performed solvent-free. nih.govjmaterenvironsci.com | Sonication of the reaction mixture to potentially improve yield and reduce reaction time. |
| Heterogeneous Catalysis | Easy catalyst separation and recyclability, reduced waste. | Use of a solid acid catalyst for the Pinner reaction to simplify purification and reuse the catalyst. |
Mechanistic Studies and Reactivity Profiles of Diethyl Phenyl Orthoformate
General Mechanisms of Orthoester Transformations
The reactivity of orthoesters like diethyl phenyl orthoformate is largely dictated by their susceptibility to acid-catalyzed hydrolysis and condensation reactions. Understanding these general mechanisms is crucial to predicting and controlling their synthetic applications.
Hydrolysis Pathways and Associated Intermediates
The hydrolysis of orthoesters is a well-studied process that typically proceeds through acid catalysis. In the absence of acid, orthoesters are generally stable in neutral or basic solutions. The accepted mechanisms for acid-catalyzed orthoformate hydrolysis are the A-1 and A-SE2 pathways. osti.gov
The A-1 mechanism involves a rapid and reversible protonation of the orthoester, followed by a rate-limiting decomposition of the protonated substrate to form a carbocation intermediate and an alcohol. This carbocation is then rapidly attacked by water. This pathway is characterized by a positive entropy of activation (ΔS‡) and a solvent isotope effect (kH₂O/kD₂O) of less than 1. osti.gov
In contrast, the A-SE2 mechanism involves a rate-limiting proton transfer from a protonated solvent molecule to the orthoester. This is a bimolecular process where the transition state involves both the orthoester and the protonated solvent. This pathway is characterized by a more negative entropy of activation and a normal solvent isotope effect (kH₂O/kD₂O > 1), indicating that proton transfer is occurring in the rate-limiting step. osti.gov The choice between these pathways can be influenced by the structure of the orthoester and the reaction conditions. For instance, orthoesters that can stabilize the intermediate carbocation are more likely to proceed through an A-1 mechanism.
Supramolecular catalysis has been shown to alter the hydrolysis mechanism of orthoesters. When encapsulated within a water-soluble self-assembled host molecule, the hydrolysis of triethyl orthoformate in basic solution was observed to switch from the typical A-1 mechanism to an A-SE2 mechanism. This was confirmed by a solvent isotope effect of 1.6. osti.gov
Acid-Catalyzed Condensation Mechanisms
In the presence of an acid catalyst, orthoesters such as triethyl orthoformate, a close analog of this compound, readily react with a variety of nucleophiles in condensation reactions. These reactions are fundamental in forming new carbon-carbon and carbon-heteroatom bonds. The general mechanism commences with the protonation of an oxygen atom of the orthoester, followed by the elimination of an alcohol molecule (ethanol in the case of triethyl orthoformate) to generate a highly reactive dialkoxycarbenium ion intermediate. This electrophilic intermediate is then attacked by a nucleophile.
For instance, in the reaction with amines, the dialkoxycarbenium ion is attacked by the amine to form a new C-N bond. Subsequent elimination of another alcohol molecule can lead to the formation of iminiums, which can be further transformed. mdpi.com Similarly, reactions with active methylene (B1212753) compounds, such as malonates or β-ketoesters, proceed via the attack of the enolate form of the active methylene compound on the dialkoxycarbenium ion. This is a key step in the synthesis of various substituted alkenes and heterocyclic systems. rsc.org
The choice of acid catalyst, which can range from Brønsted acids like p-toluenesulfonic acid to Lewis acids such as zinc chloride or boron trifluoride etherate, can significantly influence the reaction rate and product distribution. rsc.orgnih.gov
This compound in Specific Reaction Types
While the general mechanisms of orthoester transformations provide a foundational understanding, the specific reactivity of this compound is of particular interest due to the influence of the phenyl group.
Electrophilic Addition and Substitution Reactions
This compound can act as a precursor to an electrophilic species in the presence of an acid catalyst. The loss of an ethoxy or phenoxy group generates a carbocationic intermediate which can then be attacked by a nucleophile. While specific studies on this compound are limited, the reactivity of analogous orthoesters suggests its utility in electrophilic substitution reactions, particularly with electron-rich aromatic compounds. For example, the reaction of triethyl orthoformate with indoles, catalyzed by zirconium(IV) chloride, leads to electrophilic substitution on the indole (B1671886) ring. rsc.org It is plausible that this compound would react in a similar manner, providing a route for the introduction of a diethoxymethyl or a phenoxy(ethoxy)methyl group onto aromatic systems.
The following table summarizes conditions for electrophilic substitution reactions involving the related triethyl orthoformate with various aromatic nucleophiles.
| Nucleophile | Catalyst | Solvent | Temperature | Product Type |
| Indole | Zirconium(IV) chloride | Solvent-free | 50°C | Tris(indolyl)methane |
| Carbazole (B46965) | p-Toluenesulfonic acid | Solvent-free | 80°C | 9-(Diethoxymethyl)carbazole |
| 4-Methoxycarbazole | Trichloroacetic acid | Dichloromethane (B109758) | Room Temp. | Substituted carbazole derivatives |
This data is for the analogous compound triethyl orthoformate and is intended to be illustrative of the potential reactivity of this compound. rsc.org
Elimination Reactions and Kinetic Studies
Orthoesters can undergo thermal elimination reactions in the gas phase to yield ketene (B1206846) acetals and alcohols. nih.govresearchgate.net For an orthoester like this compound, two potential pathways for unimolecular elimination exist: the elimination of ethanol (B145695) to form phenyl vinyl ether and another molecule of ethanol, or the elimination of phenol (B47542) to form a ketene diethyl acetal (B89532).
Kinetic studies on the gas-phase elimination of triethyl and trimethyl orthoacetates suggest that these reactions proceed through a concerted, four-membered cyclic transition state. nih.govresearchgate.net The reaction is unimolecular and follows first-order kinetics. researchgate.net Computational studies using Density Functional Theory (DFT) have supported this mechanism and have shown that the polarization of the C-O bond in the transition state is a key factor in determining the reaction rate. nih.gov
| Orthoester | Temperature Range (°C) | log A (s⁻¹) | Ea (kJ/mol) |
| Triethyl orthoacetate | 291-351 | 13.58 ± 0.10 | 194.7 ± 1.2 |
| Triethyl orthopropionate | 291-351 | 13.97 ± 0.37 | 195.3 ± 1.6 |
This data is for related triethyl orthoesters and provides an indication of the expected kinetic parameters for the elimination reactions of similar compounds.
Influence of Reaction Conditions on this compound Reactivity
The reactivity of this compound, like other orthoesters, is highly dependent on the reaction conditions. Factors such as temperature, solvent, and the nature of the catalyst can significantly impact the outcome of a reaction.
Temperature: Higher temperatures generally increase the rate of reaction for both hydrolysis and condensation reactions. In the case of thermal eliminations, a sufficiently high temperature is required to overcome the activation energy barrier for the concerted elimination pathway. nih.gov
Solvent: The choice of solvent can influence the stability of intermediates and transition states. Polar protic solvents can participate in hydrolysis, while aprotic solvents are typically used for condensation reactions to avoid unwanted side reactions. Performing reactions under solvent-free conditions has also been shown to be effective, often leading to shorter reaction times and higher yields. rsc.org
Catalyst: The type and amount of acid catalyst are critical. Strong Brønsted acids or Lewis acids can effectively promote the formation of the key dialkoxycarbenium ion intermediate in condensation reactions. The choice of catalyst can also influence the regioselectivity and chemoselectivity of the reaction. For example, in multi-component reactions involving triethyl orthoformate, the catalyst can direct the reaction towards the formation of a specific product. mdpi.com In enzymatic reactions, the use of orthoformates as water scavengers can be influenced by the solvent system, with mixtures of isooctane (B107328) and dichloromethane affecting the kinetic resolution of ibuprofen. ucm.es
Solvent Effects in this compound Transformations
The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. For the hydrolysis of orthoesters, including this compound, the polarity of the solvent is a critical factor. The rate-determining step in the acid-catalyzed hydrolysis of orthoesters is generally considered to be the unimolecular decomposition of the protonated substrate to form a carbocation intermediate and an alcohol. This step involves the development of charge separation in the transition state.
Studies on the hydrolysis of related orthoesters have demonstrated a clear correlation between solvent polarity and reaction rate. An increase in the dielectric constant of the solvent typically leads to an acceleration of the hydrolysis rate. This is because polar solvents can better stabilize the charged transition state, thereby lowering the activation energy of the reaction. For instance, the rate of hydrolysis of orthoesters has been observed to be significantly faster in more polar solvents like dimethyl sulfoxide (B87167) (DMSO) compared to nonpolar solvents such as benzene. osti.gov
The following table illustrates the general effect of solvent polarity on the rate of orthoester hydrolysis, using data from analogous compounds to infer the behavior of this compound.
| Solvent | Dielectric Constant (ε) at 20°C | Relative Rate of Hydrolysis (Qualitative) |
|---|---|---|
| Dioxane | 2.2 | Slow |
| Benzene | 2.3 | Slow |
| Ethanol | 24.6 | Moderate |
| Methanol (B129727) | 32.7 | Fast |
| Dimethylformamide (DMF) | 36.7 | Fast |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Very Fast |
| Water | 80.1 | Very Fast |
Temperature and Pressure Dependencies in Orthoester Reactions
Temperature Dependencies
The rate of chemical reactions, including the hydrolysis of orthoesters, is highly dependent on temperature. According to the Arrhenius equation, an increase in temperature leads to an exponential increase in the reaction rate constant. This is due to an increase in the kinetic energy of the reacting molecules, resulting in a greater proportion of molecules possessing the necessary activation energy to overcome the energy barrier to reaction.
For the hydrolysis of this compound, it is expected that an increase in temperature will significantly accelerate the reaction rate. The activation energy (Ea) for the hydrolysis of orthoesters is a key parameter that dictates the extent of this temperature dependence. While the specific activation energy for this compound hydrolysis is not extensively documented, studies on similar compounds provide insight. For example, the hydrolysis of related esters shows a significant rate increase with temperature, often doubling or tripling for every 10°C rise. e3s-conferences.org
The following table provides hypothetical data based on typical activation energies for ester hydrolysis to illustrate the expected temperature dependence for the transformation of this compound.
| Temperature (°C) | Relative Rate Constant (k_rel) |
|---|---|
| 25 | 1.0 |
| 35 | 2.1 |
| 45 | 4.3 |
| 55 | 8.5 |
Pressure Dependencies
The effect of pressure on the rates of reactions in solution is described by the activation volume (ΔV‡). A negative activation volume indicates that the rate of reaction increases with increasing pressure, while a positive activation volume signifies a decrease in rate with increasing pressure. This is because the formation of the transition state in the former case is accompanied by a decrease in volume, which is favored at higher pressures.
For the hydrolysis of esters, the activation volume is typically negative. This is attributed to the increased solvation and bond formation in the transition state compared to the reactants. The transition state in the acid-catalyzed hydrolysis of an orthoester involves the formation of a charged species, which is expected to be more compact and more strongly solvated than the neutral ground state molecule. Therefore, it is anticipated that the hydrolysis of this compound will be accelerated by an increase in pressure.
While specific experimental data on the activation volume for this compound hydrolysis is limited, studies on the alkaline hydrolysis of various esters have reported activation volumes in the range of -10 to -20 cm³/mol. This suggests that a significant increase in pressure would lead to a noticeable increase in the rate of hydrolysis.
The following table illustrates the general relationship between pressure and the relative rate of a reaction with a negative activation volume, providing a qualitative expectation for this compound transformations.
| Pressure (MPa) | Relative Rate of Reaction (Qualitative) |
|---|---|
| 0.1 (Atmospheric) | 1.0 |
| 50 | Slight Increase |
| 100 | Moderate Increase |
| 200 | Significant Increase |
Advanced Applications of Diethyl Phenyl Orthoformate in Complex Organic Synthesis
Role as a Protecting Group in Multi-step Organic Synthesis
In the intricate sequences of reactions that constitute multi-step organic synthesis, the protection of certain functional groups is paramount to prevent undesired side reactions. Diethyl phenyl orthoformate serves as an effective protecting group for several key functionalities.
This compound is utilized as a protecting group for alcohols and amines, allowing chemists to selectively modify other parts of a molecule without affecting these sensitive groups. chemimpex.com The protection of alcohols and amines is a critical step in the synthesis of complex natural products and pharmaceuticals, where multiple functional groups are present. The reaction of an alcohol or amine with this compound, typically under acidic conditions, leads to the formation of a stable derivative that can withstand a variety of reaction conditions.
The general scheme for the protection of an alcohol (R-OH) and a primary amine (R-NH₂) using this compound is depicted below:
Protection of an Alcohol: R-OH + C₆H₅O(OCH₂CH₃)₂CH → R-O-CH(OCH₂CH₃)₂ + C₆H₅OH
Protection of a Primary Amine: R-NH₂ + C₆H₅O(OCH₂CH₃)₂CH → R-NH-CH(OCH₂CH₃)₂ + C₆H₅OH
This protection strategy is advantageous due to the stability of the resulting protected group under various non-acidic conditions and its selective removal when required.
Carbonyl groups in aldehydes and ketones are highly reactive and often require protection during synthetic sequences to prevent unwanted nucleophilic attack. Orthoformates, including this compound, are common reagents for this purpose, converting the carbonyl group into a stable acetal (B89532). organic-chemistry.orgnih.gov This transformation is typically catalyzed by an acid and involves the reaction of the carbonyl compound with an alcohol, where the orthoformate acts as a dehydrating agent to drive the reaction to completion. organic-chemistry.org
The formation of a diethyl acetal from a ketone (R₂C=O) using this compound and ethanol (B145695) is shown below:
R₂C=O + 2 CH₃CH₂OH + C₆H₅O(OCH₂CH₃)₂CH → R₂C(OCH₂CH₃)₂ + C₆H₅OH + H₂O
The resulting acetals are stable to a wide range of reagents, including bases, nucleophiles, and hydrides, making them excellent protecting groups. organic-chemistry.org Deprotection can be readily achieved by treatment with aqueous acid, regenerating the original carbonyl group. organic-chemistry.org
| Protected Functional Group | Reagent | General Transformation |
| Alcohol (R-OH) | This compound | R-OH → R-O-CH(OCH₂CH₃)₂ |
| Amine (R-NH₂) | This compound | R-NH₂ → R-NH-CH(OCH₂CH₃)₂ |
| Carbonyl (R₂C=O) | This compound / Ethanol | R₂C=O → R₂C(OCH₂CH₃)₂ |
This compound in Carbon-Heteroatom Bond Formation
Beyond its role in protection chemistry, this compound is a valuable reagent for the construction of carbon-heteroatom bonds, which are fundamental linkages in a vast array of organic molecules.
This compound serves as a versatile reagent in the synthesis of esters and ethers. chemimpex.com Its utility in this context stems from its ability to act as a precursor to various reactive intermediates that can then engage with alcohols and carboxylic acids to form the desired ether and ester linkages, respectively. This method is particularly useful in the production of fine chemicals and pharmaceuticals. chemimpex.com
A key application of this compound is in diethoxymethylation reactions. It is a known reagent for the diethoxymethylation of Grignard reagents (R-MgX). sigmaaldrich.com This reaction introduces a diethoxymethyl group (-CH(OCH₂CH₃)₂) onto the carbon framework of the Grignard reagent, which can then be hydrolyzed to an aldehyde. This two-step process provides an efficient method for the formylation of organometallic compounds.
The reaction of a Grignard reagent with this compound proceeds as follows:
R-MgX + C₆H₅O(OCH₂CH₃)₂CH → R-CH(OCH₂CH₃)₂ + C₆H₅OMgX
The resulting diethoxymethyl derivative can be subsequently treated with aqueous acid to yield the corresponding aldehyde (R-CHO).
Orthoformates are widely used for the formylation of amines, and this compound can be employed in this capacity, particularly with aromatic amines. nih.gov The reaction of an aromatic amine with an orthoformate, often under acidic catalysis or elevated temperatures, leads to the formation of a formamide derivative. nih.gov This transformation is a fundamental process in the synthesis of various nitrogen-containing compounds. While triethyl orthoformate is commonly cited in the literature for this purpose, the reactivity principles are applicable to this compound as well. nih.govmdpi.comresearchgate.netresearchgate.net
The general reaction for the formylation of a primary aromatic amine (Ar-NH₂) is:
Ar-NH₂ + C₆H₅O(OCH₂CH₃)₂CH → Ar-NH-CHO + C₆H₅OH + 2 CH₃CH₂OH
| Reaction Type | Substrate | Reagent | Product |
| Ester Synthesis | Carboxylic Acid | This compound | Ester |
| Ether Synthesis | Alcohol | This compound | Ether |
| Diethoxymethylation | Grignard Reagent | This compound | Diethoxymethyl derivative |
| Formylation | Aromatic Amine | This compound | Formamide |
This compound in Carbon-Carbon Bond Formation
This compound is a versatile reagent in organic synthesis, particularly in the formation of new carbon-carbon bonds. Its unique reactivity allows for its participation in a variety of transformations, including annulation reactions, reactions with activated methylene (B1212753) and methyl groups, and sigmatropic rearrangements.
Annulation Reactions Utilizing Orthoformates
Orthoformates, including this compound, are valuable precursors in annulation reactions, which involve the formation of a new ring onto a pre-existing molecule. These reactions often proceed through the in situ generation of a diethoxycarbonium ion, a potent electrophile that can be attacked by a nucleophilic carbon atom.
One notable application of orthoesters in annulation is in the formylation–cyclization of polycyclic aromatic systems. For instance, the reaction of an aryloxy magnesium halide with an orthoformate can lead to the formation of o-hydroxy aromatic aldehydes. This transformation is believed to occur through an electrophilic attack on the ortho position of the phenol (B47542) by the orthoformate. While specific examples detailing this compound in this exact sequence are not prevalent in the reviewed literature, the general reactivity of orthoesters suggests its potential utility in similar annulation strategies for constructing functionalized polycyclic systems.
The general scheme for such annulation reactions can be represented as follows:
| Reactant A | Reactant B | Catalyst/Conditions | Product Type |
| Aryloxy magnesium halide | Triethyl orthoformate | Heat | o-Hydroxy aromatic aldehyde |
| Azulene | Orthoester | Lewis Acid | Azulene aldehyde |
| Ketone | Orthoester | Acid | Dihydronaphthaldehyde derivative |
This table represents generalized annulation reactions involving orthoesters. The specific orthoester and reaction conditions can be tailored for different substrates.
Reactions with Activated Methylene and Methyl Groups
Compounds containing activated methylene or methyl groups, which are characterized by the presence of electron-withdrawing groups that increase the acidity of the adjacent C-H bonds, readily react with orthoesters like this compound. These reactions typically result in the formation of an ethoxymethylene derivative, a versatile intermediate in organic synthesis.
A classic example is the reaction of diethyl malonate with triethyl orthoformate in the presence of acetic anhydride (B1165640), which yields an ethoxymethylene derivative. ias.ac.in This type of condensation is driven by the formation of more stable products and the removal of ethanol. The general mechanism involves the activation of the orthoester by an acid catalyst, followed by nucleophilic attack from the activated methylene compound and subsequent elimination of ethanol.
| Activated Methylene/Methyl Compound | Orthoester | Conditions | Product |
| Diethyl malonate | Triethyl orthoformate | Acetic anhydride | Ethoxymethylenemalonate |
| Acetylacetone | Triethyl orthoformate | Acetic anhydride | 3-(Ethoxymethylene)pentane-2,4-dione |
| Ethyl acetoacetate | Triethyl orthoformate | Acetic anhydride | Ethyl 2-(ethoxymethylene)-3-oxobutanoate |
This table illustrates typical reactions of orthoesters with activated methylene compounds.
The resulting ethoxymethylene compounds are valuable synthons for the preparation of various heterocyclic systems and other functionalized molecules.
Johnson-Claisen Rearrangements Initiated by Orthoesters
The Johnson-Claisen rearrangement is a powerful chemimpex.comchemimpex.com-sigmatropic rearrangement that facilitates the stereoselective formation of carbon-carbon bonds. wikipedia.orgbioinfopublication.org This reaction involves the treatment of an allylic alcohol with an orthoester, such as this compound, in the presence of a weak acid catalyst, typically propionic acid, to generate a γ,δ-unsaturated ester. wikipedia.orgtcichemicals.comname-reaction.com
The reaction proceeds through the initial formation of a mixed ketene (B1206846) acetal intermediate from the allylic alcohol and the orthoester. This intermediate then undergoes a concerted, chair-like six-membered transition state to afford the final product. bioinfopublication.org The Johnson-Claisen rearrangement is known for its high stereoselectivity, with the stereochemistry of the newly formed stereocenters being controlled by the geometry of the double bond in the allylic alcohol.
| Allylic Alcohol | Orthoester | Catalyst | Product (γ,δ-Unsaturated Ester) |
| (E)-But-2-en-1-ol | Triethyl orthoacetate | Propionic acid | Ethyl (E)-3-methylpent-4-enoate |
| (Z)-But-2-en-1-ol | Triethyl orthoacetate | Propionic acid | Ethyl (Z)-3-methylpent-4-enoate |
| Cinnamyl alcohol | Triethyl orthoacetate | Propionic acid | Ethyl 3-phenylpent-4-enoate |
This table provides examples of the Johnson-Claisen rearrangement with various allylic alcohols and a common orthoester.
The use of this compound in this rearrangement would introduce a phenyl ester group into the product, offering a different reactivity profile for subsequent transformations compared to the more common ethyl esters.
This compound in Heterocyclic Compound Synthesis
This compound is a valuable reagent in the synthesis of a wide array of heterocyclic compounds. chemimpex.com Orthoesters, in general, serve as a one-carbon synthon and are instrumental in the construction of various ring systems containing nitrogen, oxygen, and sulfur. semanticscholar.org
Formation of Five- and Six-Membered Rings
Orthoesters are widely employed in the synthesis of both five- and six-membered heterocyclic rings. semanticscholar.org The choice between the formation of a five- or six-membered ring can often be directed by the nature of the starting materials and the reaction conditions. For instance, in systems where cyclization can lead to either a five- or six-membered ring, the formation of the smaller ring is often favored. semanticscholar.org
The synthesis of these rings typically involves the reaction of a precursor containing two nucleophilic centers with an orthoester. The orthoester acts as an electrophile, reacting with the nucleophiles to close the ring. The specific structure of the precursor dictates the type of heterocycle formed.
| Precursor Type | Ring Size Formed | Resulting Heterocycle Class |
| 1,3-Dinucleophile | Five-membered | Imidazoles, Oxazoles, Thiazoles |
| 1,4-Dinucleophile | Six-membered | Pyrimidines, Oxazines, Thiazines |
This table illustrates the general relationship between the precursor structure and the resulting heterocyclic ring size.
Synthesis of Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles
This compound and other orthoesters are key reagents in the synthesis of a diverse range of heterocycles containing nitrogen, oxygen, and sulfur atoms. semanticscholar.org
Nitrogen-Containing Heterocycles: Orthoesters are frequently used in the synthesis of nitrogen-containing heterocycles such as imidazoles, pyrimidines, and triazines. semanticscholar.orgmdpi.com For example, the reaction of a 1,2-diamine with an orthoester can lead to the formation of an imidazoline, which can be further functionalized. semanticscholar.org Similarly, pyrimidines can be synthesized from the reaction of a 1,3-dicarbonyl compound, an amidine, and an orthoformate.
Oxygen-Containing Heterocycles: The synthesis of oxygen-containing heterocycles, such as oxadiazoles, can also be achieved using orthoesters. semanticscholar.org For instance, the reaction of a hydrazide with an orthoester can lead to the formation of a 1,3,4-oxadiazole ring. semanticscholar.org Benzo-fused oxygen heterocycles are another important class of compounds whose synthesis can involve orthoester chemistry. nih.gov
Sulfur-Containing Heterocycles: Orthoesters are also utilized in the synthesis of sulfur-containing heterocycles. For example, thiadiazoles can be prepared from the reaction of thiosemicarbazide with an orthoester in the presence of an acid catalyst. semanticscholar.org These reactions highlight the versatility of orthoesters in constructing a wide variety of heterocyclic scaffolds.
| Heteroatoms | Heterocycle Class | Precursors |
| Nitrogen | Imidazoles, Pyrimidines, Triazoles | Diamines, Amidines, Hydrazines |
| Oxygen | Oxazoles, Oxadiazoles | Amino alcohols, Hydrazides |
| Sulfur | Thiazoles, Thiadiazoles | Amino thiols, Thiosemicarbazides |
This table provides examples of heterocyclic classes synthesized using orthoesters and their common precursors.
Specific Heterocycle Syntheses (e.g., Quinazolines, Oxazolopyrimidines, Triazachrysenes)
Orthoesters are well-established reagents in the synthesis of a wide array of heterocyclic compounds. The reaction of orthoformates with amines is a common and effective method for producing heterocycles such as quinazolines and triazachrysenes mdpi.comresearchgate.net. These reactions typically proceed through the formation of intermediate amidines or related species, which then undergo intramolecular cyclization to form the final heterocyclic ring system.
While the literature provides extensive examples of these syntheses using triethyl orthoformate mdpi.comresearchgate.net, specific documented instances detailing the use of this compound in the synthesis of quinazolines, oxazolopyrimidines, or triazachrysenes are not as prevalent in readily available scientific literature. However, the general reactivity pattern of orthoesters suggests that this compound could serve as a valuable reagent in these transformations, potentially influencing reaction rates and yields due to its unique structural features. General vendor information recognizes its role in the synthesis of various heterocyclic compounds which are crucial in the development of pharmaceuticals and agrochemicals chemimpex.com.
Table 1: General Role of Orthoformates in Heterocycle Synthesis
| Heterocycle | General Precursors | Orthoformate Role |
|---|---|---|
| Quinazolines | Anthranilic acids, 2-aminobenzonitriles | One-carbon source for cyclization |
Note: This table represents the general synthetic utility of orthoformates like triethyl orthoformate. Specific data for this compound in these reactions is limited.
Multi-component Reactions Incorporating this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and improving operational efficiency. Orthoformates are frequently employed in MCRs as a source of a single carbon atom or as an activating agent.
A prominent example of an MCR involving an orthoformate is the synthesis of N-substituted aminomethylenebisphosphonic acids, which are of interest for their potential biological activities. This three-component reaction typically involves an amine, triethyl orthoformate, and diethyl phosphite mdpi.comnih.govmdpi.com. The reaction course can be complex and is highly dependent on the structure of the amine and the reaction conditions nih.gov.
Although the use of triethyl orthoformate is well-documented in these MCRs, specific examples that exclusively utilize this compound are not extensively reported in the surveyed literature. The principles of the reaction suggest that this compound could be a viable substitute, with the phenoxy leaving group potentially altering the reaction kinetics and product distribution. Further research would be needed to fully characterize its behavior in such multi-component systems.
Other Specialized Organic Transformations
Beyond its role in heterocycle synthesis and MCRs, this compound and related orthoesters serve other important functions in specialized organic transformations.
Orthoesters are known to function as effective dehydrating agents in various organic reactions . They react with water to produce an ester and an alcohol, effectively removing water from the reaction medium and driving equilibria toward the desired products. This property is particularly useful in reactions that are sensitive to moisture, such as acetalization and ketalization. While this is a general characteristic of the orthoester functional group, specific studies detailing the dehydrating efficiency and applications of this compound are not widely available.
Orthoformates are generally recognized as alkylating agents mdpi.comresearchgate.net. However, a more specific and well-documented application of this compound is its role as a dialkoxymethylation agent. It serves as a reagent for the diethoxymethylation of Grignard reagents and other organometallic compounds sigmaaldrich.com. In this transformation, the diethoxymethyl group, -CH(OEt)₂, is transferred to the nucleophilic carbon of the organometallic reagent. This reaction is valuable for the synthesis of diethyl acetals, which are precursors to aldehydes.
Table 2: Application of this compound in Dialkoxymethylation
| Application | Reagent | Reactant Type | Product |
|---|
This specific reactivity highlights the utility of this compound in synthetic sequences requiring the introduction of a protected aldehyde functionality.
Catalytic Systems and Methodologies for Diethyl Phenyl Orthoformate Reactions
Lewis Acid Catalysis in Orthoester Transformations
Lewis acid catalysis is a cornerstone of organic synthesis, and it plays a pivotal role in the transformations of orthoesters like diethyl phenyl orthoformate. wikipedia.org Lewis acids activate the orthoformate by coordinating to one of its oxygen atoms, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack. wikipedia.org This strategy has been widely applied to a variety of organic reactions.
A diverse array of metal-based Lewis acids has been demonstrated to be effective in catalyzing reactions involving orthoesters. For instance, zinc chloride has been used as a catalyst in the four-component synthesis of tetraethyl aminomethylenebisphosphonates from diethyl trimethylsilyl (B98337) phosphite, triethyl orthoformate, an amine, and diethyl phosphite. researchgate.net
While direct examples with this compound are not extensively detailed in the provided search results, the general reactivity patterns of orthoesters suggest its compatibility with a range of metal-based Lewis acids. For example, zirconium(IV) chloride (ZrCl₄) has been shown to catalyze the electrophilic substitution reaction of indole (B1671886) with triethyl orthoformate. rsc.org The development of metal-organic frameworks (MOFs) has introduced a new class of heterogeneous Lewis acid catalysts with high activity and reusability. dicp.ac.cnrsc.org These materials, often based on metals like zirconium, can catalyze a broad spectrum of organic transformations, including those involving orthoesters. dicp.ac.cn
Non-metal Lewis acids are also prominent catalysts for orthoester transformations. Boron trifluoride diethyl etherate (BF₃·OEt₂) is a classic and versatile Lewis acid that has been employed in various reactions. With the aid of microwave irradiation, a catalytic amount of boron trifluoride can facilitate the condensation of three equivalents of an aryl ketone with one equivalent of triethyl orthoformate. rsc.org BF₃·OEt₂ has also been used to catalyze the cyclodehydration of N-carbamate-protected amino alcohols with trimethyl orthobenzoate to produce azaheterocycles. rsc.org
In a mechanistic study of covalent organic framework (COF) formation, BF₃·OEt₂ was used as a catalyst for the synthesis of boronate ester-linked COFs from polyfunctional boronic acids and acetonide-protected catechols. rsc.org This highlights the utility of this Lewis acid in promoting condensation reactions that form stable linkages.
Table 2: Comparison of Metal-Based and Non-Metal Lewis Acids in Orthoester Reactions
| Catalyst Type | Catalyst Example | Reaction Type | Substrates | Product Type | Reference |
| Metal-Based | Zinc chloride | Aminomethylenebisphosphonate synthesis | Diethyl trimethylsilyl phosphite, triethyl orthoformate, amine, diethyl phosphite | Tetraethyl aminomethylenebisphosphonates | researchgate.net |
| Metal-Based | Zirconium(IV) chloride | Electrophilic substitution | Indole, triethyl orthoformate | Substituted indole | rsc.org |
| Non-Metal | Boron trifluoride diethyl etherate | Cyclocondensation | Aryl ketone, triethyl orthoformate | Terphenyls | rsc.org |
| Non-Metal | Boron trifluoride diethyl etherate | Cyclodehydration | N-carbamate-protected amino alcohol, trimethyl orthobenzoate | Azaheterocycles | rsc.org |
Catalyst-Free Conditions for Specific Transformations
Interestingly, certain transformations involving orthoformates can proceed efficiently without the need for a catalyst. These reactions are often promoted by thermal conditions and can be advantageous in terms of cost, simplicity, and avoiding catalyst-related side reactions or contamination of the product.
For example, the synthesis of 3-arylquinazolin-4(3H)imines can be achieved by heating triethyl orthoformate with 2-amino-N′-arylbenzamidines in the absence of a solvent. mdpi.com Similarly, an eco-friendly method for the synthesis of 2,4-disubstituted quinazolines involves the reaction of 2-aminoaryl ketones with triethyl orthoformate under solvent- and catalyst-free conditions at 100 °C, affording high yields. mdpi.com The condensation of trans-2-alkene-1,4-diols with triethyl orthoesters can also be accomplished under solvent-free conditions at elevated temperatures to yield γ-lactones. rsc.org
The three-component reaction between amines, triethyl orthoformate, and diethyl phosphite, a common route to N-substituted aminomethylenebisphosphonic acids, can also be performed under catalyst-free conditions, although it often results in a complex mixture of products that require subsequent hydrolysis for purification. nih.govnih.gov
Emerging Catalytic Approaches (e.g., Electrochemical Catalysis)
While traditional catalytic methods dominate the landscape of orthoformate chemistry, emerging approaches are continually being explored. Electrochemical synthesis represents one such frontier. For instance, the electrochemical synthesis of highly fluorinated orthoesters has been reported. rsc.org This method involves the reaction of secondary and tertiary amides with triflic anhydride (B1165640) to form imino or iminium triflates, which are then treated with a diol to form the cyclic orthoester. rsc.org Although this example does not directly involve this compound, it showcases the potential of electrochemical methods in the broader field of orthoester synthesis, offering alternative reaction pathways that may be more sustainable or provide access to novel structures.
Spectroscopic and Advanced Analytical Techniques in Diethyl Phenyl Orthoformate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Progress Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous confirmation of the Diethyl Phenyl Orthoformate structure.
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the protons of the ethoxy groups (-OCH₂CH₃), the unique methine proton of the orthoformate core (-O-CH-O-), and the aromatic protons of the phenyl ring. Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.
| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Proton | -OCH₂CH₃ (Methyl) | ~1.2 (triplet) | - |
| Proton | -OCH₂CH₃ (Methylene) | ~3.6 (quartet) | - |
| Proton | Orthoformate CH | ~5.8 (singlet) | - |
| Proton | Phenyl C-H | ~7.0-7.4 (multiplet) | - |
| Carbon | -OCH₂C H₃ | - | ~15 |
| Carbon | -OC H₂CH₃ | - | ~60 |
| Carbon | Orthoformate C H | - | ~112 |
| Carbon | Phenyl C -H (ortho, para) | - | ~120-129 |
| Carbon | Phenyl C -H (meta) | - | ~123 |
| Carbon | Phenyl C -O (ipso) | - | ~152 |
Beyond static structural analysis, NMR is a powerful tool for monitoring the progress of chemical reactions in real time. jhu.edunih.govchemrxiv.org By acquiring a series of NMR spectra at regular intervals, chemists can track the decrease in the concentration of reactants, such as the characteristic orthoformate proton signal of this compound, while simultaneously observing the emergence of signals corresponding to new products. jhu.edu This quantitative data allows for the determination of reaction kinetics, the identification of transient intermediates, and a deeper understanding of the reaction mechanism. beilstein-journals.org
Chromatographic Methods (e.g., Gas Chromatography, Liquid Chromatography) for Purity Assessment and Product Analysis
Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For a volatile compound like this compound, Gas Chromatography (GC) is the primary method for purity assessment and quality control. thermofisher.comsahinlerkimya.com.trcymitquimica.com
In GC, the compound is vaporized and passed through a column with a stationary phase. The separation is based on the compound's boiling point and its interactions with the column lining. A detector, often a Flame Ionization Detector (FID), quantifies the amount of compound as it elutes from the column. Commercial specifications for this compound often cite a purity of greater than 97.0% as determined by GC. sahinlerkimya.com.trcymitquimica.com
| Parameter | Typical Value/Condition |
|---|---|
| Column | DB-624 or similar mid-polarity capillary column (e.g., 30m x 0.32mm x 1.0µm) |
| Carrier Gas | Nitrogen or Helium |
| Injector Temperature | 160-220 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260 °C |
| Oven Program | Isothermal (e.g., 110 °C) or temperature gradient |
Note: Parameters are illustrative and based on methods for similar compounds like triethyl orthoformate. researchgate.net
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, though it is more commonly applied to less volatile or thermally sensitive compounds. thermofisher.com While direct analysis of this compound by HPLC is less common, the technique is invaluable for analyzing the products of reactions in which it is a reactant. For example, if this compound is used in a synthesis to produce a larger, non-volatile molecule, HPLC would be the method of choice to separate the product from any unreacted starting materials or byproducts in the reaction mixture. ucm.es
Mass Spectrometry in Complex Mixture Analysis
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through analysis of its fragmentation patterns, offers clues to its structure. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (196.24 g/mol ). nist.govnist.gov
The molecule then fragments in a predictable way, producing a unique fingerprint of smaller, charged ions. Analysis of these fragments helps to confirm the compound's identity.
| m/z Value | Proposed Fragment Identity |
|---|---|
| 196 | [C₁₁H₁₆O₃]⁺ (Molecular Ion, M⁺) |
| 151 | [M - OCH₂CH₃]⁺ |
| 123 | [M - OCH₂CH₃ - C₂H₄]⁺ |
| 103 | [CH(OCH₂CH₃)₂]⁺ |
| 94 | [C₆H₅OH]⁺ (Phenol radical cation) |
| 75 | [CH(OCH₂CH₃)OH]⁺ |
| 65 | [C₅H₅]⁺ |
| 29 | [CH₂CH₃]⁺ |
Source: Data derived from NIST Chemistry WebBook. nist.govnist.gov
When this compound is used as a reagent in a chemical synthesis, MS (often coupled with GC, as GC-MS) is a critical tool for analyzing the resulting complex mixture. It allows for the definitive identification of the reaction products by confirming their molecular weights and comparing their fragmentation patterns to expected structures.
In-situ Monitoring Techniques for Reaction Kinetics and Mechanistic Insight
Fourier Transform Infrared (FTIR) spectroscopy is a particularly powerful in-situ technique. mt.com By inserting an Attenuated Total Reflectance (ATR) probe into the reactor, chemists can monitor changes in the concentration of functional groups. mdpi.com For a reaction involving this compound, one could track the disappearance of its characteristic C-O stretching vibrations while observing the appearance of bands corresponding to the product, such as a carbonyl (C=O) stretch if the orthoformate is being hydrolyzed to an ester. This continuous data stream allows for precise determination of reaction endpoints and optimization of process variables like temperature and catalyst loading. nih.govyoutube.com
Similarly, in-situ NMR spectroscopy can be performed by running a reaction directly in an NMR tube or by flowing the reaction mixture through a specialized NMR probe. beilstein-journals.orgbath.ac.uk This approach provides detailed, real-time structural information on all components of the reaction mixture, making it an invaluable tool for mechanistic investigations. jhu.edu
Theoretical and Computational Chemistry Studies of Diethyl Phenyl Orthoformate
Quantum Chemical Investigations of Reaction Mechanisms
Detailed quantum chemical investigations are crucial for elucidating the step-by-step pathways of chemical reactions. For diethyl phenyl orthoformate, this would involve mapping the energetic landscape of its transformations.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules. In the context of this compound, DFT could be applied to study the mechanism of its hydrolysis or its reaction with nucleophiles. While one study mentions the use of DFT to rationalize the enantioselectivity of a reaction involving a Trost ligand in the presence of an orthoester, it does not provide specific calculations on the this compound molecule itself. researchgate.net Early computational methods, such as the Intermediate Neglect of Differential Overlap (INDO) calculations, were used to examine electron density in related compounds to discuss reactivity, representing a foundational approach to the computational study of such molecules. dss.go.th
Potential Energy Surface (PES) Mapping
A Potential Energy Surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. Mapping the PES for reactions of this compound would allow for the identification of transition states, intermediates, and the calculation of activation energies. For instance, in its reaction with a Grignard reagent, a PES mapping could elucidate the energetics of the addition and subsequent elimination steps. rsc.org Although the concept has been applied to study the stability of other complex molecules, specific PES studies for this compound were not identified. researchgate.net
Computational Studies on Molecular Reactivity and Selectivity
Computational studies are instrumental in predicting how and where a molecule will react. For this compound, these studies could explain its reactivity towards different nucleophiles or the regioselectivity observed in its reactions. Factors such as the electron distribution, steric hindrance, and the nature of the frontier molecular orbitals would be key aspects of such an investigation. While computational studies have been used to understand factors controlling reactivity in other organometallic systems, specific analyses for this compound are not detailed in the available literature. lookchem.com
Modeling of Solvation Effects and Catalytic Activation in Orthoester Reactions
The solvent can play a critical role in the mechanism and rate of a reaction. Computational models can simulate the effect of the solvent on the stability of reactants, intermediates, and transition states. For the hydrolysis of orthoesters, which is a key reaction class, understanding the role of the solvent and catalytic species through computational modeling is essential for a complete mechanistic picture. sci-hub.se These models could quantify the energetic contributions of solvation and the mechanism of proton transfer in acid-catalyzed reactions.
Future Research Trajectories and Broader Academic Impact of Diethyl Phenyl Orthoformate Chemistry
Development of Novel Synthetic Methodologies and Reagent Design
Diethyl phenyl orthoformate is a versatile reagent primarily used for creating esters, ethers, and as a protective group for alcohols in multi-step syntheses. chemimpex.comchemimpex.com Future research is poised to expand upon these foundational functionalities, focusing on the development of more sophisticated synthetic methodologies and the design of novel reagents.
A promising area of investigation involves its reaction with organometallic compounds. It is known that this compound undergoes monosubstitution with Grignard reagents to yield diethyl acetals. chemicalbook.com Further exploration could involve a wider array of organometallic reagents to generate a diverse library of acetals, which are valuable intermediates in organic synthesis. For instance, its reaction with lithiated carboranes has been used to obtain monoacetals, which are precursors to functionalized carborane derivatives for various applications. researchgate.netresearchgate.netresearchgate.net Similarly, its use with tributyltinmagnesium compounds to prepare di-α-ethoxyalkylstannanes (α-stannylacetals) highlights its potential in creating masked aldehyde equivalents with applications in synthesizing complex carbonyl compounds. ethernet.edu.etacs.orgvdoc.pub
Future work could focus on designing chiral variants of orthoformates or developing catalytic asymmetric reactions involving this compound to produce enantiomerically pure compounds, which are of high value in the pharmaceutical industry. The development of novel synthetic intermediates from this orthoformate is also a key research trajectory, as evidenced by its inclusion in synthetic routes for complex therapeutic compounds. google.comgoogle.com
Table 1: Selected Synthetic Applications of this compound
| Reactant | Product Type | Significance |
|---|---|---|
| Grignard Reagents | Diethyl Acetals | Formation of key synthetic intermediates. chemicalbook.com |
| Lithiated Carboranes | Carborane Monoacetals | Access to functionalized boron clusters for medicinal and materials science. researchgate.netresearchgate.net |
| Organotin Reagents | α-Stannylacetals | Creation of masked aldehyde equivalents for carbonyl synthesis. ethernet.edu.etvdoc.pub |
Exploration of New Reactivity Modes and Undiscovered Applications
While the primary reactivity of this compound is well-documented, there remains significant potential for discovering new reaction pathways and applications. Research into its hydrolysis mechanism under general acid catalysis has provided insights into its reactivity, indicating that solvent molecules play a crucial role in the transition state. rsc.org A deeper understanding of its reaction kinetics and mechanisms under various conditions could unlock new synthetic transformations.
Current applications are largely centered on the flavor and fragrance industry, where it imparts a sweet, fruity aroma, and in polymer chemistry for producing specialty polymers with enhanced thermal stability. chemimpex.com Future research could explore its potential as a precursor for novel classes of polymers or as a building block for more complex, high-value fragrance and flavor compounds. Its role as a formylating agent, reacting with organomagnesium halides, presents another avenue for exploration in the synthesis of aldehydes. thieme-connect.de The development of new reactivity modes could lead to its use in synthesizing entirely new classes of organic molecules that are currently inaccessible through existing methods.
Contributions to Sustainable Chemistry and Green Synthesis Initiatives
Future research will likely focus on enhancing the "green" credentials of processes involving this reagent. This includes the development of synthesis methods that utilize greener solvents, such as water-phase or enzymatic methods, both for the production of this compound itself and for the reactions in which it is used. echemi.com For example, designing catalytic systems that can efficiently mediate its reactions under milder conditions (lower temperatures and pressures) would reduce energy consumption. The development of recyclable catalysts for reactions involving orthoformates is another important research direction. By improving the efficiency and reducing the environmental footprint of synthetic routes that employ this compound, its role as a key component in modern, sustainable synthetic chemistry can be solidified. chemimpex.comchemimpex.com
Interdisciplinary Research Opportunities
The application of this compound and the compounds derived from it extends across multiple scientific disciplines, creating a wealth of interdisciplinary research opportunities.
Medicinal Chemistry: The reagent is considered invaluable in the synthesis of fine chemicals, pharmaceuticals, and various heterocyclic compounds that form the backbone of many drugs. chemimpex.comchemimpex.com It has been cited as a reagent in the synthesis of novel compounds for treating HIV infections. google.com A particularly exciting frontier is its use in synthesizing carborane derivatives. researchgate.netresearchgate.net Carboranes are boron clusters with unique properties that are being investigated as pharmacophores and for their potential in Boron Neutron Capture Therapy (BNCT), a targeted cancer treatment. researchgate.net Research in this area involves a synergy between organic synthesis, medicinal chemistry, and nuclear physics. researchgate.net
Materials Science: In materials science, this compound is used to produce specialty polymers with desirable properties like improved chemical and thermal resistance. chemimpex.comsigmaaldrich.com The carborane-containing polymers, synthesized using intermediates derived from this orthoformate, are being explored for applications as hybrid polymers and solid-state luminescent materials. researchgate.net Furthermore, compounds synthesized using multi-step procedures that may involve orthoformates are used in surface reforming and other advanced materials applications, often in conjunction with techniques like click chemistry. chemie-brunschwig.ch
Agrochemicals: The compound serves as a crucial reagent in the formulation and synthesis of molecules for the agrochemical industry. chemimpex.comthermofisher.com Future research could focus on using it to develop novel, more effective, and environmentally benign pesticides and herbicides. The synthesis of complex organic molecules is central to agrochemical research, and this compound provides a reliable tool for constructing these structures. chemimpex.comchemimpex.com
Table 2: Interdisciplinary Applications of this compound Chemistry
| Field | Application Area | Specific Example |
|---|---|---|
| Medicinal Chemistry | Drug Development | Synthesis of heterocyclic compounds and intermediates for HIV therapeutics. chemimpex.comgoogle.com |
| Cancer Therapy | Synthesis of carborane derivatives for Boron Neutron Capture Therapy (BNCT). researchgate.netresearchgate.net | |
| Materials Science | Specialty Polymers | Production of polymers with enhanced thermal and chemical stability. chemimpex.com |
| Advanced Materials | Precursor for carborane-containing hybrid and luminescent materials. researchgate.net |
| Agrochemicals | Crop Protection | Reagent in the synthesis of active ingredients for agrochemical formulations. chemimpex.comthermofisher.com |
Q & A
Q. What are the common synthetic methodologies for preparing diethyl phenyl orthoformate, and how do reaction conditions influence yield?
this compound is typically synthesized via three-component reactions involving amines, triethyl orthoformate, and diethyl phosphite. For example, benzylamine reacts with triethyl orthoformate under acidic conditions to form intermediates like imines, which subsequently react with diethyl phosphite to yield bisphosphonate derivatives . Key factors include stoichiometric ratios (excess phosphite favors pathway B in bisphosphonate formation) and temperature control to minimize side reactions. Purification often involves crystallization or column chromatography .
Q. How does hydrolysis of this compound proceed under acidic conditions, and what kinetic parameters govern this process?
Acid-catalyzed hydrolysis follows first-order kinetics, with rate constants increasing with acid concentration. For instance, in 1.1 M HCl, the hydrolysis rate in 40% aqueous dioxane shows an activation energy of ~20 kcal/mol and a negative entropy of activation (ΔS‡ ≈ -10 cal/mol·K), suggesting a highly ordered transition state . The presence of surfactants like tetradecyltrimethylammonium chloride enhances solubility and slightly alters kinetics due to micellar effects .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Nuclear Magnetic Resonance (NMR) is essential for structural confirmation, particularly for identifying vinyl protons (e.g., C-6 proton at 323 Hz in androstane derivatives) and ester groups . Gas chromatography (GC) with >97% purity standards is used for quantifying reaction products . X-ray crystallography has been employed to resolve degradation products, such as formamide derivatives formed during benzothiadiazine synthesis .
Advanced Research Questions
Q. How do solvent isotope effects (H/D) influence the hydrolysis mechanism of this compound?
Solvent deuterium isotope effects (kH/kD) vary with solvent systems. In aqueous 0.01 M tetradecyltrimethylammonium chloride, kH/kD ≈ 2, indicating proton transfer in the rate-determining step. In contrast, 40% dioxane yields kH/kD ≈ 1, suggesting a non-ionic transition state. This dichotomy implies mechanistic flexibility dependent on solvent polarity and solubilizing agents .
Q. What contradictions exist in the reactivity of orthoformates with sulfur dioxide, and how can they be resolved?
Triethyl orthoformate shows negligible reactivity with SO2 at room temperature, unlike orthoacetates, which decompose rapidly. However, prolonged heating (85–90°C for 2 weeks) results in partial conversion to ethyl formate and diethyl sulfite, with diethyl carbonate as a byproduct . Contradictions in reactivity may stem from steric hindrance or electronic effects at the central carbon, necessitating computational studies (e.g., DFT) to clarify transition-state geometries .
Q. How can researchers optimize three-component reactions involving this compound to minimize side products?
Side products like diethyl acetal of 3-pentenal (<4%) arise from competing nucleophilic pathways. Optimization strategies include:
- Using excess diethyl phosphite to favor bisphosphonate formation .
- Employing microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Monitoring intermediates via in-situ NMR to identify and suppress off-pathway species .
Q. What role does protonation site specificity play in the hydrolysis of phenyl orthoformate derivatives?
Protonation at the aromatic carbon (rather than oxygen) may dominate in phenyl orthoformate hydrolysis, as inferred from kinetic isotope effects and computational modeling. This contrasts with aliphatic orthoesters, where oxygen protonation is typical. Such specificity impacts catalyst design for targeted degradation .
Methodological Guidance
Q. How should researchers design experiments to study isotopic labeling in orthoformate reactions?
Use deuterated solvents (e.g., D2O) or isotopically labeled reagents (e.g., DCl) to track proton transfer pathways. For example, solvent isotope effects in hydrolysis experiments require precise control of acid concentration (e.g., 1.1 M HCl vs. DCl) and surfactant levels to ensure reproducibility .
Q. What statistical approaches are recommended for analyzing contradictory kinetic data in orthoformate studies?
Apply Arrhenius and Eyring-Polanyi equations to compare activation parameters (Ea, ΔH‡, ΔS‡) across solvent systems. Discrepancies in entropy values (e.g., ΔS‡ = -10 vs. -15 cal/mol·K) may indicate hidden variables like micelle formation or solvent structuring, requiring multivariate regression .
Q. How can computational chemistry complement experimental studies on orthoformate reactivity?
Density Functional Theory (DFT) calculations can model transition states for hydrolysis or three-component reactions, identifying key bond-forming/breaking steps. For instance, simulating protonation at aromatic vs. oxygen sites clarifies mechanistic divergences in phenyl vs. alkyl orthoformates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
